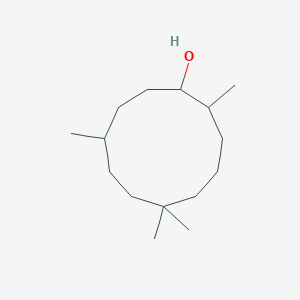

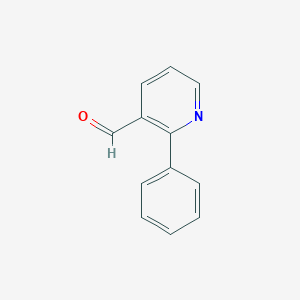

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene

Vue d'ensemble

Description

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene is a compound of interest in the field of organic chemistry, particularly in the synthesis and study of polymers and other complex organic structures.

Synthesis Analysis

- Polymerization Approach : A study by Sakaguchi, Kwak, & Masuda (2002) described the polymerization of a similar compound, 1-β-naphthyl-2-[(p-trimethylsilyl)phenyl]acetylene, using TaCl5 and n-Bu4Sn, leading to high molecular weight polymers. These polymers showed high solubility in common solvents like toluene and chloroform (Sakaguchi, Kwak, & Masuda, 2002).

- Coupling Reactions : Stará et al. (1998) investigated the coupling of 2-functionalized 1-naphthyl halides with acetylene, leading to various 1-naphthyl and 1-(1-naphthyl)-2-phenylacetylenes (Stará et al., 1998).

Molecular Structure Analysis

- Steric Effects : Seyferth & Vick (1977) evaluated the steric effects of Me3M substituents in 1,8-bis(trimethylsilyl)naphthalene through NMR spectroscopy, providing insights into the molecular structure and behavior of such compounds (Seyferth & Vick, 1977).

Chemical Reactions and Properties

- Desilylation and Membrane Formation : Sakaguchi, Kwak, & Masuda (2002) also explored the desilylation of poly(1-β-naphthyl-2-phenylacetylene) membranes, demonstrating changes in solubility and thermal stability after desilylation (Sakaguchi, Kwak, & Masuda, 2002).

Physical Properties Analysis

- Optical Properties : The research by Sakaguchi, Kwak, & Masuda (2002) also noted large optical rotations and strong CD signals for certain membranes, indicating the maintenance of helical main chain conformation in these polymers (Sakaguchi, Kwak, & Masuda, 2002).

Chemical Properties Analysis

- Cyclotrimerization and Crystal Structure : Klein, Schmid, Thewalt, Sedmera, Hanusˇ, & Mach (1994) discussed the cyclotrimerization of 1-phenyl-2-(trimethylsilyl)acetylene, providing insights into the chemical behavior and crystal structure of the resulting compounds (Klein et al., 1994).

Applications De Recherche Scientifique

Synthesis and Polymer Applications

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has been utilized in the synthesis of high molecular weight polymers such as poly(1-β-naphthyl-2-phenylacetylene) membranes. These polymers exhibit remarkable properties including high oxygen permeability, thermal stability, and the ability to form free-standing membranes. The desilylation of these membranes can further enhance their oxygen permeability and thermal stability, indicating potential applications in gas separation technologies (Sakaguchi, Kwak, & Masuda, 2002).

Fluorescent Materials and Nano-Structures

The compound has also been used in the creation of carbon dendron nano-chains with π-extended conjugation, leading to nanometer-sized conjugated oligomers that exhibit fluorescence emission. This suggests its potential in the development of new materials for optoelectronic applications (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).

Catalytic Coupling Reactions

Furthermore, 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene has been involved in copper- and palladium-catalyzed sonogashira-type coupling reactions. The employment of microwave irradiation in these reactions has shown to improve yield and reduce reaction time, which could be beneficial in various organic synthesis applications (Lei et al., 2016).

Gas Separation and Adsorption

Another significant application is in the synthesis of crystalline polyimide porous organic frameworks, which demonstrate selective adsorption of acetylene over ethylene. This property is crucial for the petrochemical industry, where the separation of these gases is a common requirement. The framework's design provides insights into optimizing porous materials for gas separation (Jiang et al., 2018).

Propriétés

IUPAC Name |

trimethyl(2-naphthalen-1-ylethynyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Si/c1-16(2,3)12-11-14-9-6-8-13-7-4-5-10-15(13)14/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATBCTJRCLNXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C#CC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70403302 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

CAS RN |

104784-51-2 | |

| Record name | 1-(1-Naphthyl)-2-(trimethylsilyl)acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70403302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)

![1-[Bis(4-chlorophenyl)methyl]-1,2,4-triazole](/img/structure/B34247.png)